molecular formula C8H13Cl2N5 B2411402 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1197237-31-2

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No. B2411402
CAS RN: 1197237-31-2
M. Wt: 250.13
InChI Key: BKYDZHYDAPEUMB-UHFFFAOYSA-N
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Description

The compound “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . The molecular formula of a similar compound, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, is C5H9N3 .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved the use of 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, has been analyzed . The molecular weight is 111.145 Da and the monoisotopic mass is 111.079643 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” are not available, pyrazole derivatives are known to be involved in various chemical reactions. For example, they are used as reagents for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, include a density of 1.2±0.1 g/cm3, boiling point of 219.8±15.0 °C at 760 mmHg, and vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Explosives and Energetic Materials

1-methylpyrazole nitrate is a high-energy, insensitive explosive compound . Although its synthesis involves complex steps and low yields, it remains an essential organic intermediate with research value and application prospects. Researchers continue to explore its potential in propellants, detonators, and other energetic materials.

Pharmacology and Drug Development

a. Colony Stimulating Factor-1 Receptor (CSF-1R) Inhibition: The compound has garnered interest as a potential druggable target. In particular, inhibiting the colony stimulating factor-1 receptor (CSF-1R) could be a novel therapeutic strategy for diseases like glioblastoma multiforme . Further studies are needed to explore its efficacy and safety in this context.

Antiparasitic Activity

a. Antileishmanial Activity: Pyrazole-bearing compounds often exhibit diverse pharmacological effects, including potent antileishmanial activity. 1-methylpyrazole nitrate derivatives have been investigated for their effectiveness against Leishmania parasites. Computational studies suggest that certain derivatives fit well into the active site of LmPTR1 (a Leishmania enzyme), making them promising candidates for antileishmanial drug development .

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the compound’s primary targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels . These effects would depend on the compound’s primary targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body .

properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5.2ClH/c1-12-4-7(2-10-12)5-13-6-8(9)3-11-13;;/h2-4,6H,5,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYDZHYDAPEUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

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